Methyl 3-(2-methylphenyl)prop-2-ynoate
Description
Methyl 3-(2-methylphenyl)prop-2-ynoate (CAS 7517-82-0) is a propiolic acid ester derivative featuring a 2-methylphenyl (o-tolyl) substituent at the propargyl position. Its synthesis involves a palladium-catalyzed coupling reaction between 2-ethynyltoluene and methyl propiolate, yielding the compound as a colorless oil with an 89% efficiency . Spectral characterization includes distinctive NMR signals at δ 7.55 (dd, aromatic proton) and 3.85 ppm (s, methyl ester), alongside IR peaks at 2218 cm⁻¹ (C≡C stretch) and 1707 cm⁻¹ (ester C=O) . The compound serves primarily as an intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatic systems.
Properties
IUPAC Name |
methyl 3-(2-methylphenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFBLSKCJMIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C#CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 3-(2-methylphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylphenyl)prop-2-ynoate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular signaling and metabolic pathways.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Table 1: Structural and Spectral Comparison of Methyl Prop-2-ynoate Derivatives
Key Observations:
- This steric effect is evident in the downfield shift of the aromatic proton (δ 7.55) due to restricted resonance .
- Substituent Polarity: Electron-withdrawing groups (e.g., -F, -CN) in para positions enhance the electrophilicity of the alkyne, favoring cycloaddition reactions. In contrast, the electron-donating methyl group in the ortho position may reduce reactivity toward electrophiles .
- Alkyne vs. Alkene Backbones: Methyl cinnamate (propenoate ester) lacks the triple bond, rendering it less reactive in click chemistry but more stable under acidic conditions. Its primary use in fragrances contrasts with the propynoate derivatives’ roles in synthetic chemistry .
Reactivity and Stability Considerations
- Alkyne Reactivity: The propynoate moiety undergoes Huisgen cycloaddition with azides, enabling bioconjugation. Steric hindrance from the ortho-methyl group may slow such reactions relative to para-substituted derivatives .
- Ester Hydrolysis: Methyl esters are generally susceptible to hydrolysis under basic conditions. The electron-donating methyl group in the ortho position may slightly retard hydrolysis compared to electron-withdrawing substituents .
Biological Activity
Methyl 3-(2-methylphenyl)prop-2-ynoate, an organic compound with a distinctive structure, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C12H12O2
- Functional Groups : Contains a propyne moiety and a methyl-substituted phenyl group.
The unique positioning of the methyl group on the phenyl ring influences the compound's reactivity and biological interactions, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that compounds with similar structures possess the ability to inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents. The exact mechanisms are still being investigated, but they may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary research suggests that it may inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways involved in cancer progression. Further studies are needed to elucidate these mechanisms and assess the compound's effectiveness across different cancer types .
The mechanism of action for this compound is not fully understood but appears to involve interactions with various molecular targets. It may inhibit specific enzymes or interact with cellular receptors, leading to observed biological effects. Current hypotheses suggest that it could interfere with cellular signaling and metabolic pathways, contributing to its antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against various bacterial strains.
- Findings : Significant inhibition of bacterial growth was observed, particularly against Gram-positive bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
-
Anticancer Activity Research :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited selective cytotoxicity towards certain cancer cell lines, inducing apoptosis and reducing cell viability significantly compared to control groups .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl cinnamate | C10H10O2 | Lacks alkyne functionality | Moderate antimicrobial properties |
| Ethyl 3-(2-hydroxyphenyl)prop-2-enoate | C11H12O3 | Contains hydroxyl group | Notable antioxidant activity |
| Methyl 3-(3-methylphenyl)prop-2-enoate | C12H14O2 | Different substitution pattern | Limited anticancer activity |
This table illustrates how structural variations can influence biological properties, highlighting the unique potential of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
